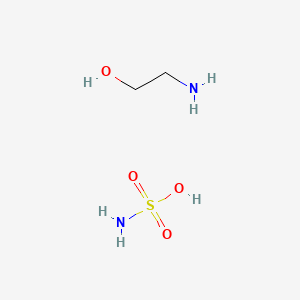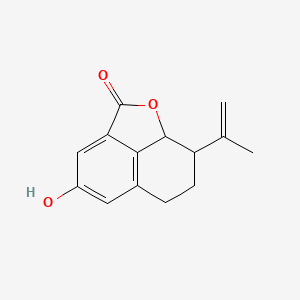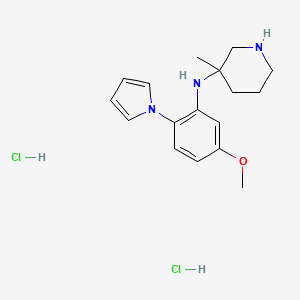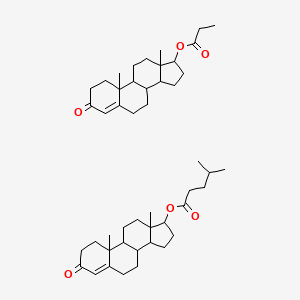
Ambosex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambosex est un composé de formule moléculaire C47H70O6 et d'un poids moléculaire de 731.1 g/mol . Il est connu pour ses applications dans divers domaines de la recherche scientifique et est souvent utilisé en laboratoire pour ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'Ambosex implique plusieurs étapes, généralement en commençant par la préparation de sa structure de base, suivie de modifications de groupe fonctionnel. Les voies de synthèse exactes peuvent varier, mais elles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle d'this compound est généralement réalisée dans des réacteurs à grande échelle où les conditions de réaction sont soigneusement contrôlées pour assurer un rendement et une pureté élevés. Le processus implique plusieurs étapes de purification, y compris la cristallisation et la chromatographie, pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ambosex subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions d'this compound comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium
Nucléophiles : Halogènes, amines, alcools
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des alcanes.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Utilisé dans les études des processus cellulaires et comme outil pour étudier les voies biochimiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé modèle dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur enzymatique, se liant au site actif des enzymes et empêchant leur fonction normale. Cette interaction peut entraîner des changements dans les processus cellulaires et les voies biochimiques, affectant finalement le fonctionnement général de la cellule.
Applications De Recherche Scientifique
Ambosex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Ambosex involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the cell.
Comparaison Avec Des Composés Similaires
Composés similaires
Ambosex peut être comparé à d'autres composés similaires, tels que :
Estradiol : Une hormone stéroïde avec des caractéristiques structurelles similaires.
Testostérone : Une autre hormone stéroïde avec des groupes fonctionnels comparables.
Progestérone : Une hormone avec une structure de base similaire mais des groupes fonctionnels différents.
Unicité
Ce qui distingue this compound de ces composés similaires est sa combinaison unique de groupes fonctionnels et ses applications spécifiques dans la recherche scientifique. Ses propriétés distinctes en font un outil précieux dans divers domaines d'études.
Propriétés
Formule moléculaire |
C47H70O6 |
|---|---|
Poids moléculaire |
731.1 g/mol |
Nom IUPAC |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylpentanoate;(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C25H38O3.C22H32O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3 |
Clé InChI |
ONMPQVOXSSXUIO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
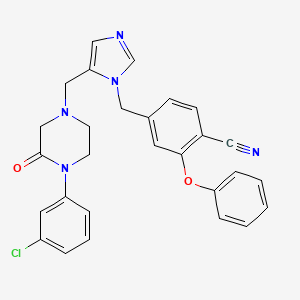

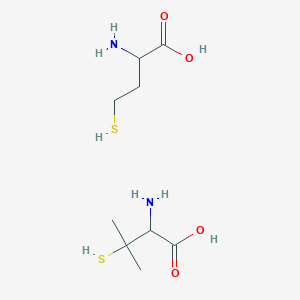
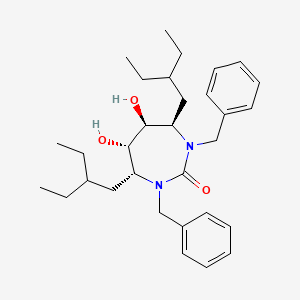
![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
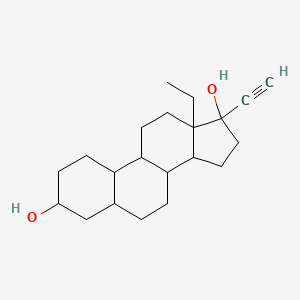
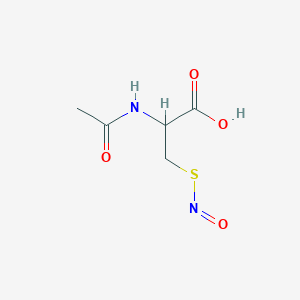
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
